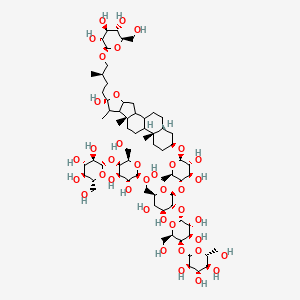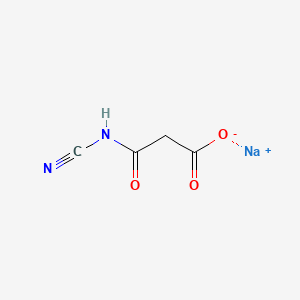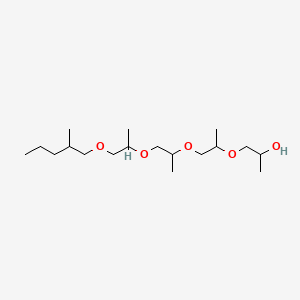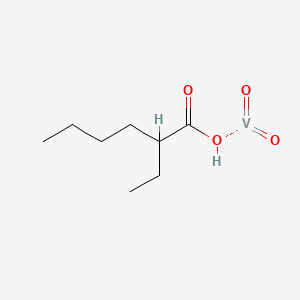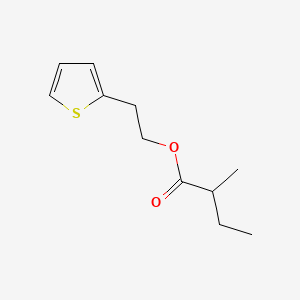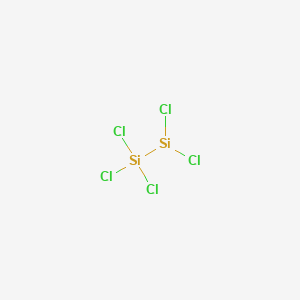![molecular formula C29H55N5O19 B12657875 (2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 39311-42-7](/img/structure/B12657875.png)
(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex organic molecule characterized by multiple hydroxyl, amino, and hydroxymethyl groups. This compound is likely to be a derivative of a naturally occurring polysaccharide or glycoprotein, given its intricate structure and multiple stereocenters.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, stereoselective reactions, and coupling reactions. Common synthetic routes may include:
Protection of Hydroxyl Groups: Using protecting groups like TBDMS (tert-butyldimethylsilyl) or acetyl groups to protect hydroxyl functionalities.
Formation of Glycosidic Bonds: Using glycosyl donors and acceptors under acidic or basic conditions to form glycosidic linkages.
Amino Group Introduction: Using reagents like azides or amines to introduce amino functionalities.
Deprotection: Removing protecting groups under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production of such compounds often involves biotechnological methods, including fermentation and enzymatic synthesis, due to the complexity and specificity required in the synthesis.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl groups can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: Amino groups can be reduced to form primary amines.
Substitution: Hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate).
Reducing Agents: LiAlH4 (Lithium aluminium hydride), NaBH4 (Sodium borohydride).
Substitution Reagents: SOCl2 (Thionyl chloride), PBr3 (Phosphorus tribromide).
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the conditions used. For example, oxidation of hydroxyl groups may yield aldehydes or carboxylic acids, while substitution reactions may yield halogenated derivatives.
科学的研究の応用
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biology
Due to its multiple amino and hydroxyl groups, it may interact with various biological molecules, making it useful in studying protein-carbohydrate interactions.
Medicine
Industry
Used in the production of specialized polymers and materials with unique properties.
作用機序
The mechanism of action of this compound would depend on its specific interactions with biological molecules. It may act by binding to specific receptors or enzymes, thereby modulating their activity. The multiple functional groups allow for a variety of interactions, including hydrogen bonding, ionic interactions, and van der Waals forces.
類似化合物との比較
Similar Compounds
Chitosan: A polysaccharide with amino groups, used in biomedical applications.
Heparin: A sulfated polysaccharide with anticoagulant properties.
Hyaluronic Acid: A polysaccharide with applications in skincare and medicine.
Uniqueness
The unique combination of amino and hydroxyl groups, along with its complex stereochemistry, distinguishes this compound from other similar polysaccharides and glycoproteins. This complexity may confer unique biological activities and interactions.
特性
CAS番号 |
39311-42-7 |
|---|---|
分子式 |
C29H55N5O19 |
分子量 |
777.8 g/mol |
IUPAC名 |
(2R,3S,4S,5S,6R)-2-[(2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-4-hydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H55N5O19/c30-2-8-23(52-28-20(44)19(43)16(40)10(4-36)48-28)18(42)13(34)27(46-8)51-24-11(5-37)49-29(21(24)45)53-25-14(38)6(31)1-7(32)22(25)50-26-12(33)17(41)15(39)9(3-35)47-26/h6-29,35-45H,1-5,30-34H2/t6-,7+,8+,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29+/m1/s1 |
InChIキー |
GESYZSHWHHOJFW-JDDJXUFZSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)N)O)O)N |
正規SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)OC5C(C(C(C(O5)CO)O)O)O)O)N)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



